molecular formula C14H18O3 B1277134 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde CAS No. 883543-95-1

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Cat. No.: B1277134
CAS No.: 883543-95-1
M. Wt: 234.29 g/mol
InChI Key: ODBLYZZOQPYPBK-UHFFFAOYSA-N
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Description

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an allyl group, an isopropoxy group, and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, isopropoxy, and methoxy groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-methoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLYZZOQPYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424640
Record name 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-95-1
Record name 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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